3-(Bromomethyl)cyclopentanone 3-(Bromomethyl)cyclopentanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17397591
InChI: InChI=1S/C6H9BrO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2
SMILES:
Molecular Formula: C6H9BrO
Molecular Weight: 177.04 g/mol

3-(Bromomethyl)cyclopentanone

CAS No.:

Cat. No.: VC17397591

Molecular Formula: C6H9BrO

Molecular Weight: 177.04 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)cyclopentanone -

Specification

Molecular Formula C6H9BrO
Molecular Weight 177.04 g/mol
IUPAC Name 3-(bromomethyl)cyclopentan-1-one
Standard InChI InChI=1S/C6H9BrO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2
Standard InChI Key LJSZKWGYJBUAKF-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)CC1CBr

Introduction

3-(Bromomethyl)cyclopentanone is an organic compound characterized by the presence of a bromomethyl group attached to a cyclopentanone ring. This compound is of interest due to its potential in various chemical reactions, particularly nucleophilic substitutions, which are common in organic synthesis. The compound's structure and reactivity make it a versatile intermediate in the synthesis of more complex molecules.

Synthesis and Applications

The synthesis of 3-(Bromomethyl)cyclopentanone typically involves the bromination of a precursor compound, such as cyclopentanone, followed by further modification to introduce the bromomethyl group. This compound is useful in organic synthesis due to its ability to undergo various reactions, including nucleophilic substitutions and additions to the carbonyl group of the cyclopentanone ring.

In terms of applications, 3-(Bromomethyl)cyclopentanone can serve as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its versatility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable starting material in organic chemistry.

Chemical Reactions

3-(Bromomethyl)cyclopentanone is reactive towards nucleophiles, which can replace the bromine atom in the bromomethyl group. This reaction is a common pathway for introducing new functional groups into the molecule. Additionally, the cyclopentanone ring can participate in reactions typical of ketones, such as Grignard additions and reductions.

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of bromine by nucleophiles
Grignard AdditionAddition of Grignard reagents to the carbonyl group
ReductionReduction of the carbonyl group to an alcohol

Suppliers and Availability

3-(Bromomethyl)cyclopentanone is available from several chemical suppliers, including EvitaChem and Zibo Hangyu Biotechnology Development Co., Ltd . These suppliers offer the compound in various quantities, making it accessible for both research and industrial applications.

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